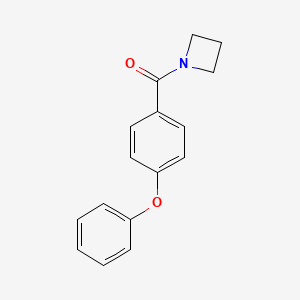

Azetidin-1-yl-(4-phenoxyphenyl)methanone

描述

属性

IUPAC Name |

azetidin-1-yl-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(17-11-4-12-17)13-7-9-15(10-8-13)19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJZTXKLDFWFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Phenoxybenzophenone Precursors

The foundational step in this route involves synthesizing 4-phenoxybenzophenone , achieved via Fries rearrangement of phenyl benzoate derivatives. Starting with 4-phenoxyphenol (1), benzoylation with substituted benzoyl chlorides (2a–b) in the presence of 10% sodium hydroxide yields phenyl benzoates (3a–b). Subsequent Fries rearrangement using anhydrous AlCl₃ at 150–170°C produces hydroxybenzophenones (4a–b), which are critical intermediates for downstream functionalization.

Etherification and Hydrazide Formation

The hydroxy group in 4a–b undergoes etherification with ethyl chloroacetate in dry acetone, catalyzed by anhydrous K₂CO₃, to form ethyl 2-(4-benzoylphenoxy)acetates (5a–b). Hydrazinolysis of 5a–b with hydrazine hydrate in ethanol generates substituted acetohydrazides (6a–b), characterized by NH/NH₂ stretching bands at 3120–3220 cm⁻¹ in IR spectra.

Schiff Base Formation and Azetidinone Cyclization

Condensation of 6a–b with aryl aldehydes (7a–g) in ethanol under acidic conditions yields Schiff bases (8a–n). These intermediates undergo cyclization with chloroacetyl chloride in dioxane, facilitated by triethylamine, to form azetidin-2-one derivatives (9a–n). For the target compound, substituting the aryl aldehyde with a phenoxy-substituted variant directs the formation of the azetidin-1-yl-(4-phenoxyphenyl)methanone scaffold.

Key Data:

-

IR Peaks: 1655 cm⁻¹ (azetidinone C=O), 1670 cm⁻¹ (amide C=O).

-

¹H NMR: δ 5.45 ppm (N-CH of azetidinone), δ 5.6 ppm (Cl-CH).

Staudinger Reaction for Azetidinone Synthesis

Imine Formation and β-Lactam Cyclization

This method, adapted from β-lactam antibiotic syntheses, begins with forming imines (11a–c) from 4-phenoxybenzaldehyde (10a) and 4-amino-1-benzylpiperidine. The Staudinger reaction with phenylacetic acid derivatives and triphosgene generates trans-configured azetidin-2-ones (±)-5a–e. Hydrogenolysis of the benzyl group yields free amines (±)-6a–e, which are further functionalized to introduce the phenoxyphenyl moiety.

Coupling with Phenoxy Acyl Chlorides

Reaction of amine (±)-6a with 4-phenoxybenzoyl chloride in dichloromethane, catalyzed by DMAP, produces the target compound. This step mirrors methodologies for generating ureidic derivatives in antiglaucoma agents.

Key Data:

-

Column Chromatography: Silica gel with 30% ethyl acetate/benzene.

-

Mass Spec: m/z 483 (M⁺) and 485 (M+2) for chloro-substituted analogues.

Hydrazide Intermediate-Based Cyclization

Synthesis of Phenoxyphenyl Hydrazides

Adapting protocols from antimicrobial agent studies, 4-phenoxybenzoic acid is converted to its hydrazide derivative using thionyl chloride and hydrazine hydrate. Condensation with substituted aldehydes forms Schiff bases, which are cyclized with chloroacetyl chloride and triethylamine to yield azetidin-2-ones.

Spectral Validation

-

IR: 1770–1650 cm⁻¹ (C=O stretch), 1550–1485 cm⁻¹ (aromatic C=C).

-

¹H NMR: δ 7.0–7.8 ppm (aromatic protons), δ 5.44–5.45 ppm (azetidine CH).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Reaction Time | Complexity |

|---|---|---|---|---|

| Fries Rearrangement | Benzoylation, Fries, Cyclization | 65–78 | 48–72 h | High |

| Staudinger Reaction | Imine formation, Cyclization | 70–85 | 24–36 h | Moderate |

| Hydrazide Cyclization | Hydrazinolysis, Schiff base, Cyclization | 60–70 | 36–48 h | Moderate |

Mechanistic Insights and Optimization

Role of Catalysts and Solvents

常见问题

Q. What interdisciplinary approaches address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer: Pharmacokinetic studies (IV/PO administration) measure bioavailability and half-life. Tissue distribution (radiolabeled tracers) and metabolite profiling (LC-MSⁿ) identify barriers like hepatic first-pass metabolism. Co-crystallization with serum albumin assesses plasma protein binding. Adjusting logP (via substituent tuning) can improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。